molecular formula C20H11ClN2O6 B13130626 1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione CAS No. 85012-06-2

1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione

Cat. No.: B13130626
CAS No.: 85012-06-2
M. Wt: 410.8 g/mol
InChI Key: QVZNXJXSAPPLEQ-UHFFFAOYSA-N
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Description

1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by the presence of a chloroaniline group, two hydroxyl groups, and a nitro group attached to the anthracene backbone. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves the following steps:

    Hydroxylation: The addition of hydroxyl groups can be carried out using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst.

    Amination: The chloroaniline group is introduced through a nucleophilic substitution reaction where 2-chloroaniline reacts with the anthraquinone derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.

    Substitution: The chloroaniline group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The hydroxyl groups can undergo condensation reactions with carboxylic acids or anhydrides to form esters.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes and pigments, particularly in the textile industry.

Mechanism of Action

The mechanism of action of 1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The chloroaniline group can participate in electrophilic and nucleophilic reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1,4-Dihydroxyanthraquinone: Known for its use as a dye and its biological activities.

    2-Chloroaniline: A simpler compound used in the synthesis of dyes and pigments.

    8-Nitroanthraquinone: Similar in structure but lacks the chloroaniline group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85012-06-2

Molecular Formula

C20H11ClN2O6

Molecular Weight

410.8 g/mol

IUPAC Name

1-(2-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C20H11ClN2O6/c21-9-3-1-2-4-10(9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H

InChI Key

QVZNXJXSAPPLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl

Origin of Product

United States

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